p-Hydroxy-cinnamic acid
Overview
Description
p-Hydroxy-cinnamic acid, also known as cis-p-coumaric acid, is an organic compound with the molecular formula C9H8O3 and a molecular weight of 164.1580 g/mol . This compound is a derivative of cinnamic acid and is characterized by the presence of a hydroxyphenyl group attached to the propenoic acid backbone. It is commonly found in various plants and is known for its antioxidant properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Hydroxy-cinnamic acid can be achieved through several methods. One common approach involves the condensation of 4-hydroxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation to yield the desired product . The reaction conditions typically include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: 60-80°C
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) or nickel can be employed to facilitate the hydrogenation of 4-hydroxycinnamic acid derivatives . The reaction conditions for industrial production may include:
Catalyst: Pd/C or nickel
Solvent: Methanol or ethanol
Temperature: 50-70°C
Pressure: 1-5 atm
Reaction Time: 2-4 hours
Chemical Reactions Analysis
Types of Reactions
p-Hydroxy-cinnamic acid undergoes various chemical reactions, including:
Substitution: The hydroxy group can undergo substitution reactions to form esters or ethers using reagents like acetic anhydride or methyl iodide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Acetic anhydride, methyl iodide
Major Products Formed
Oxidation: 4-Hydroxybenzoic acid
Reduction: 3-(4-Hydroxyphenyl)propanoic acid
Substitution: Esters or ethers of this compound
Scientific Research Applications
p-Hydroxy-cinnamic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.
Biology: Studied for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of food additives, cosmetics, and pharmaceuticals.
Mechanism of Action
The mechanism of action of p-Hydroxy-cinnamic acid involves its interaction with various molecular targets and pathways. The compound exerts its effects primarily through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: Inducing apoptosis and inhibiting the proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
p-Coumaric acid, trans: The trans isomer of p-Hydroxy-cinnamic acid, with similar antioxidant properties.
Ferulic acid: A derivative of cinnamic acid with an additional methoxy group, known for its strong antioxidant and anti-inflammatory properties.
Caffeic acid: Another cinnamic acid derivative with two hydroxy groups, widely studied for its antioxidant and anticancer activities.
Uniqueness
This compound is unique due to its specific cis configuration, which can influence its reactivity and interaction with biological targets. This configuration may result in different biological activities compared to its trans isomer and other similar compounds .
Biological Activity
p-Hydroxycinnamic acid (pHCA), a phenolic compound belonging to the hydroxycinnamic acid family, has garnered significant attention due to its diverse biological activities. This article delves into the various aspects of pHCA's biological activity, including its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Sources
pHCA is derived from the phenylpropanoid pathway and can be found in various plant sources, including fruits, vegetables, and grains. Its structure is characterized by a hydroxyl group at the para position of the cinnamic acid backbone, contributing to its unique biological activities.
Antioxidant Activity
pHCA is recognized for its potent antioxidant properties. Research indicates that it can mitigate oxidative stress-induced damage in cells. A study demonstrated that pHCA prevents premature senescence in human primary keratinocytes exposed to oxidative stress from hydrogen peroxide (H2O2) and UV radiation. The compound was found to downregulate pro-inflammatory cytokines such as IL-6 and IL-8, which are associated with inflammation and aging .
Table 1: Antioxidant Effects of p-Hydroxycinnamic Acid
Anti-inflammatory Properties
The anti-inflammatory effects of pHCA have been extensively studied. It has been shown to reduce levels of inflammatory markers in various models, including gut inflammation. In a recent study, pHCA decreased mRNA expression of COX-2 and TNF-α, suggesting its potential role in managing inflammatory diseases .
Antimicrobial Activity
pHCA exhibits antimicrobial properties against a range of pathogens. It has been reported to inhibit the growth of bacteria, fungi, and viruses. The compound's effectiveness varies with concentration and microbial species. For instance, pHCA demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, making it a candidate for natural antimicrobial agents .
Table 2: Antimicrobial Activity of p-Hydroxycinnamic Acid
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 0.5 mg/mL | |
S. aureus | 0.3 mg/mL | |
Candida albicans | 0.4 mg/mL |
Anticancer Effects
Emerging research highlights the anticancer potential of pHCA. Studies have shown that it can suppress the growth of various cancer cell lines, including liver cancer (HepG2), breast cancer (MDA-MB-231), and pancreatic cancer (MIA PaCa-2). Mechanistically, pHCA induces cell cycle arrest and apoptosis through modulation of key signaling pathways such as NF-κB and ERK/MAPK .
Case Study: Anticancer Activity
In vitro studies demonstrated that treatment with pHCA led to a significant reduction in cell proliferation in HepG2 cells, with an observed IC50 value indicating effective cytotoxicity at low concentrations . This suggests that pHCA could be explored as a therapeutic agent in cancer treatment.
Properties
IUPAC Name |
3-(4-hydroxyphenyl)prop-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSWKAQJJWESNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
50940-26-6 | |
Details | Compound: 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer | |
Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50940-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID6064660 | |
Record name | p-Hydroxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7400-08-0 | |
Record name | p-Coumaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7400-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Hydroxycinnamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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